molecular formula C12H18NO3P B7766903 DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

Cat. No.: B7766903
M. Wt: 255.25 g/mol
InChI Key: REXOGTNRQYAOQG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE is an organic compound with the molecular formula C12H18NO3P. It is a phosphonate ester that features a benzylideneamino group attached to a phosphonate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE can be synthesized through the reaction of diethyl phosphite with benzylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like ethanol at a temperature of around 25°C.

Industrial Production Methods

While specific industrial production methods for diethyl ((benzylideneamino)methyl)phosphonate are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Aminophosphonates.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of β-lactams and α-aminophosphonic acids.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl ((benzylideneamino)methyl)phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The phosphonate group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the benzylideneamino group, which stabilizes the transition state during reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (phthalimidomethyl)phosphonate
  • Diethyl allylphosphonate
  • Diethyl vinylphosphonate

Uniqueness

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE is unique due to its benzylideneamino group, which imparts distinct reactivity and stability compared to other phosphonate esters. This makes it particularly useful in specific synthetic applications where such properties are advantageous.

Properties

IUPAC Name

(E)-N-(diethoxyphosphorylmethyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOGTNRQYAOQG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=CC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/N=C/C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-73-2
Record name 50917-73-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diethyl aminomethylphosphonate (4.03 g., 24.1 mmole) is stirred in an ice bath while benzaldehyde (2.50 ml., 24.5 mMol) is added dropwise over a period of 5 minutes. After having been stirred an additional 15 minutes at 0°C., the mixture is diluted with absolute ethanol (20 ml.) and evaporated in vacuo. The residue is dissolved in dry benzene (20 ml.) and evaporated to give diethyl N-benzylidene-aminomethylphosphonate (6.073 g.) as a pale yellow oil: ir (CCl4) 1639, 1250, 1062, 1037, and 971 cm-1 ; nmr (CDCl3)τ8.68 (t, 6, J=7 Hz, CH3), 5.93 (d of d, 2, J=17.5 Hz and J=1 Hz, CH2), 5.85 (d of q, 4, J=8 Hz and J=7 Hz, CH2CH3), 2.65 (m, 3, ArH), 2.29 (m, 2, ArH), and 1.75 (t of d, 1, J=1 Hz and J=5 Hz, =CH).
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Reactant of Route 2
Reactant of Route 2
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Reactant of Route 3
Reactant of Route 3
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Reactant of Route 4
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Reactant of Route 5
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Reactant of Route 6
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.